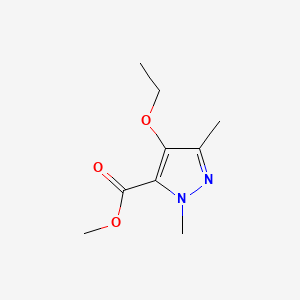
Methyl 4-Ethoxy-1,3-dimethyl-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Ethoxy-1,3-dimethyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives . One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by esterification with methanol under acidic conditions . The reaction conditions often require refluxing the mixture in ethanol or methanol for several hours to ensure complete cyclization and esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using eco-friendly solvents and catalysts, can make the industrial production more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-Ethoxy-1,3-dimethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-5-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Pyrazole-5-carboxylic acids.
Reduction: Pyrazole-5-methanol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-Ethoxy-1,3-dimethyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 4-Ethoxy-1,3-dimethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-Methoxy-1,3-dimethyl-1H-pyrazole-5-carboxylate: Similar in structure but with a methoxy group instead of an ethoxy group.
Ethyl 4-Ethoxy-1,3-dimethyl-1H-pyrazole-5-carboxylate: Similar but with an ethyl ester instead of a methyl ester.
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate: Contains a chloro group instead of an ethoxy group.
Uniqueness
Methyl 4-Ethoxy-1,3-dimethyl-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group enhances its solubility and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C9H14N2O3 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
methyl 4-ethoxy-2,5-dimethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-5-14-8-6(2)10-11(3)7(8)9(12)13-4/h5H2,1-4H3 |
Clave InChI |
PLQGSADQXQCRLR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(N(N=C1C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















